4-Oxopentyl acetate
Overview
Description
4-Oxopentyl acetate is a chemical compound with the molecular formula C7H12O3 . It is also known by other names such as 5-(Acetyloxy)-2-pentanone, Acetic acid 4-oxopentyl ester, and γ-Acetylpropyl acetate .
Synthesis Analysis
A fully continuous flow synthesis of 3-chloro-4-oxopentyl acetate, an important intermediate for vitamin B1, was developed . This continuous flow manufacturing included two chemical transformations and an inline extraction step without intermediate purification and solvent exchange .Molecular Structure Analysis
This compound contains a total of 21 bonds; 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 144.168 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 213.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It also has a flash point of 85.4±22.7 °C .Relevant Papers The most relevant paper to this compound is “Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1” published in Organic Process Research & Development . The paper details the development of a fully continuous flow synthesis of 3-chloro-4-oxopentyl acetate, an important intermediate for vitamin B1 .
Scientific Research Applications
Synthesis and Chemical Studies
4-Oxopentyl acetate is a versatile compound in chemical synthesis. Li Pu-rui (2003) described the synthesis of 3-mercapto-4-oxopentyl acetate, an intermediate in synthesizing vitamin B_1, using α-acetyl-γ-butyrolactone with a total yield above 65% (Li Pu-rui, 2003). Additionally, studies by Ferrari et al. (2011) on the novel β-diketo compound 3-acetyl-4-oxopentanoic acid (OPAA) revealed its strong solvent-dependent tautomeric equilibrium, providing insights into solvent–solute interactions in chemical properties (Ferrari et al., 2011).
Environmental and Biological Applications
This compound and related compounds have shown significance in environmental and biological contexts. For instance, Zhi-man Yang et al. (2017) demonstrated that acetate could be used as an electron donor to stimulate 2,4-dichlorophenoxyacetic acid degradation under methanogenic conditions, enhancing environmental remediation efforts (Zhi-man Yang et al., 2017). Another study by Urrutia and Harvatine (2017) found that increasing acetate supply in lactating dairy cows stimulated milk fat synthesis, suggesting potential applications in agricultural and dairy science (Urrutia & Harvatine, 2017).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, this compound derivatives have been explored for their potential in drug development. Daniele Mantione et al. (2016) used racemic 4-oxocyclopent-2-en-1-yl acetate in the synthesis of nucleoside analogues, with one compound showing high activity against human papilloma virus (HPV), indicating its potential in antiviral therapy (Daniele Mantione et al., 2016).
Analytical Chemistry and Spectroscopy
In analytical chemistry, the compound's utility is evident in studies like those by Kanawati et al. (2008), which characterized 4-oxopentanoic acid using electrospray ionization and density functional theory, providing a deeper understanding of small organic compounds (Kanawati et al., 2008).
Properties
IUPAC Name |
4-oxopentyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(8)4-3-5-10-7(2)9/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAHGDMPUORRQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199810 | |
Record name | 2-Pentanone, 5-(acetyloxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5185-97-7 | |
Record name | 5-(Acetyloxy)-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5185-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentanone, 5-(acetyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005185977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxopentyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1093 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pentanone, 5-(acetyloxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PENTANONE, 5-(ACETYLOXY)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7196VN2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Oxopentyl acetate in the synthesis of Vitamin B1?
A: this compound serves as a crucial building block in the synthesis of thiamine hydrochloride (vitamin B1) [, , ]. It acts as an intermediate that undergoes a key condensation reaction with 3,4-dihydro-7-methylpyrimido[4, 5-d]pyrimidine, ultimately leading to the formation of thiamine hydrochloride [].
Q2: How is this compound synthesized?
A: The synthesis of this compound typically starts with α-acetyl-γ-butyrolactone [, ]. A multi-step process involving chlorination, ring cleavage, decarboxylation, esterification, and nucleophilic substitution with sodium sulfhydride is employed to obtain the desired compound []. The overall yield of this synthesis process can reach up to 75% [].
Q3: What is the significance of the 3-mercapto derivative of this compound in Vitamin B1 synthesis?
A: The 3-mercapto-4-oxopentyl acetate is a particularly important derivative in vitamin B1 synthesis. This compound is formed by substituting the chlorine atom in 3-chloro-4-oxopentyl acetate with a sulfhydryl group (-SH) [, ]. This thiol-containing intermediate directly participates in the condensation reaction with the pyrimidine moiety, leading to the formation of the thiazole ring present in thiamine hydrochloride [].
Q4: Are there alternative synthetic routes to obtain this compound?
A: Yes, research suggests that this compound can also be synthesized from pentane-2,4-dione using ethylene carbonate in the presence of a catalyst like sodium iodide []. This reaction results in the formation of this compound as the predominant product in high yield [].
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